N-(3-amino-4-methylphenyl)propanamide

Descripción

BenchChem offers high-quality N-(3-amino-4-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-amino-4-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

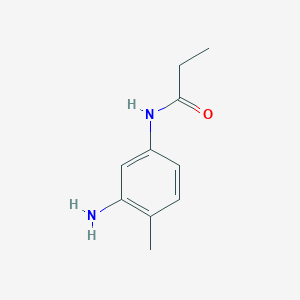

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-amino-4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBXVSYCOQJMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589813 | |

| Record name | N-(3-Amino-4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65999-78-2 | |

| Record name | N-(3-Amino-4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to N-(3-amino-4-methylphenyl)propanamide

Abstract

This technical guide provides an in-depth analysis of the fundamental properties of N-(3-amino-4-methylphenyl)propanamide, a key organic building block with significant potential in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines plausible synthetic routes, and explores the compound's reactivity and potential applications, particularly for researchers, scientists, and professionals in drug development. While experimentally verified data for this specific molecule is limited, this guide synthesizes predicted data with empirical knowledge from structurally analogous compounds to offer a robust and practical resource.

Introduction: Strategic Importance in Research and Development

N-(3-amino-4-methylphenyl)propanamide belongs to the class of substituted anilides, a scaffold of considerable interest in contemporary drug discovery and chemical synthesis. The molecule incorporates a propanamide moiety attached to a 3-amino-4-methylphenyl ring system. This unique arrangement of functional groups—a secondary amide, a primary aromatic amine, and a methyl-substituted phenyl ring—imparts a distinct combination of chemical reactivity and potential for intermolecular interactions. The strategic placement of the amino and methyl groups on the phenyl ring influences the molecule's electronic properties, basicity, and steric hindrance, which are critical determinants of its biological activity and utility as a synthetic intermediate. Understanding these core properties is paramount for its effective application in the rational design of novel therapeutics and functional materials.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research. This section details the key identifiers and characteristics of N-(3-amino-4-methylphenyl)propanamide.

Key Identifiers

| Identifier | Value |

| IUPAC Name | N-(3-amino-4-methylphenyl)propanamide |

| CAS Number | 65999-78-2[1] |

| Molecular Formula | C₁₀H₁₄N₂O[1] |

| Molecular Weight | 178.24 g/mol [1] |

| InChI | InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13)[1] |

| Canonical SMILES | CCC(=O)NC1=CC(=C(C=C1)C)N |

Physicochemical Properties

While experimentally determined values are not widely published, computational predictions provide a valuable baseline for experimental design.

| Property | Predicted Value | Notes |

| Melting Point | 138.26 °C[1] | The presence of amide and amine functionalities allows for hydrogen bonding, suggesting a relatively high melting point for a molecule of this size. |

| Boiling Point | 385.9 °C at 760 mmHg[1] | High boiling point is expected due to polarity and hydrogen bonding capabilities. |

| Density | 1.131 g/cm³[2] | |

| LogP (Octanol-Water Partition Coefficient) | 2.57990[2] | This value suggests moderate lipophilicity, which is often a desirable trait in drug candidates for cell membrane permeability. |

| Hydrogen Bond Donors | 2[2] | The primary amine (-NH₂) and the amide N-H group can act as hydrogen bond donors. |

| Hydrogen Bond Acceptors | 2[2] | The carbonyl oxygen and the nitrogen of the primary amine can act as hydrogen bond acceptors. |

| Solubility | No quantitative data available. | Expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO due to its LogP value and hydrogen bonding capabilities. |

Synthesis and Characterization

The synthesis of N-(3-amino-4-methylphenyl)propanamide can be approached through established methods of amide bond formation. A logical and commonly employed strategy involves the acylation of a substituted aniline.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves a two-step process starting from 2-methyl-5-nitroaniline.

Caption: Proposed two-step synthesis of N-(3-amino-4-methylphenyl)propanamide.

Causality Behind Experimental Choices:

-

Step 1: Reduction of the Nitro Group: The synthesis logically begins with a commercially available starting material, 2-methyl-5-nitroaniline. The nitro group serves as a precursor to the desired amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, yielding the diamine intermediate, 4-methyl-m-phenylenediamine. The choice of ethanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the hydrogenation process.

-

Step 2: Selective Acylation: The subsequent acylation of 4-methyl-m-phenylenediamine with propanoyl chloride or propanoic anhydride forms the amide bond. The key challenge in this step is achieving selective acylation at one of the two amino groups. The amino group at the 3-position is sterically less hindered than the amino group at the 1-position (para to the methyl group), which can favor the formation of the desired product under controlled conditions (e.g., low temperature, slow addition of the acylating agent). The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl or propanoic acid byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is a suitable solvent as it is relatively inert and allows for easy work-up.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol based on standard organic synthesis methodologies for similar compounds.

Step 1: Synthesis of 4-Methyl-m-phenylenediamine

-

To a solution of 2-methyl-5-nitroaniline (1 equivalent) in ethanol, add a catalytic amount of 10% Palladium on carbon.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude 4-methyl-m-phenylenediamine, which can be used in the next step without further purification.

Step 2: Synthesis of N-(3-amino-4-methylphenyl)propanamide

-

Dissolve 4-methyl-m-phenylenediamine (1 equivalent) in dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.

-

Add a non-nucleophilic base such as triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of propanoyl chloride (1 equivalent) in dichloromethane to the reaction mixture via the dropping funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(3-amino-4-methylphenyl)propanamide.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons: Three signals in the aromatic region (approx. δ 6.5-7.5 ppm), corresponding to the three protons on the phenyl ring. The coupling patterns will be indicative of their relative positions.

-

Amide Proton: A broad singlet (approx. δ 7.5-8.5 ppm) for the N-H proton of the amide.

-

Propanamide Protons: A quartet (approx. δ 2.2-2.5 ppm) for the -CH₂- group adjacent to the carbonyl, and a triplet (approx. δ 1.0-1.3 ppm) for the terminal -CH₃ group.

-

Amino Protons: A broad singlet (approx. δ 3.5-4.5 ppm) for the -NH₂ protons.

-

Methyl Phenyl Proton: A singlet (approx. δ 2.0-2.3 ppm) for the -CH₃ group on the phenyl ring.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the downfield region (approx. δ 170-175 ppm).

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. δ 110-150 ppm).

-

Propanamide Carbons: A signal for the -CH₂- group (approx. δ 25-35 ppm) and a signal for the terminal -CH₃ group (approx. δ 10-15 ppm).

-

Methyl Phenyl Carbon: A signal for the -CH₃ group on the phenyl ring (approx. δ 15-20 ppm).

FTIR Spectroscopy:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂). A single, broader band in the same region for the secondary amide N-H.

-

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of a secondary amide carbonyl.

-

N-H Bending: A band around 1590-1650 cm⁻¹ for the primary amine scissoring vibration and around 1510-1570 cm⁻¹ for the secondary amide N-H bend.

-

C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Signals in their characteristic regions.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): A peak at m/z = 178.

-

Key Fragmentation Patterns: Expect fragmentation patterns corresponding to the loss of the propanoyl group, and cleavage of the amide bond.

Reactivity and Potential Applications

The bifunctional nature of N-(3-amino-4-methylphenyl)propanamide, possessing both a nucleophilic primary amine and a secondary amide, makes it a versatile building block in organic synthesis.

Sources

An In-Depth Technical Guide to N-(3-amino-4-methylphenyl)propanamide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-amino-4-methylphenyl)propanamide is a substituted aromatic amide that holds significance as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a propanamide moiety attached to a 3-amino-4-methylphenyl ring, provides a scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide offers a comprehensive overview of the chemical structure, IUPAC nomenclature, synthesis, and characterization of N-(3-amino-4-methylphenyl)propanamide. Furthermore, it delves into its potential applications in pharmaceutical research, providing insights for scientists engaged in the development of novel therapeutics.

Chemical Structure and IUPAC Nomenclature

The definitive chemical structure and IUPAC name are fundamental for the unambiguous identification of a compound.

Chemical Structure:

The molecular structure of N-(3-amino-4-methylphenyl)propanamide consists of a benzene ring substituted with a methyl group at position 4, an amino group at position 3, and a propanamide group at position 1.

Figure 1: Chemical structure of N-(3-amino-4-methylphenyl)propanamide.

IUPAC Name: N-(3-amino-4-methylphenyl)propanamide[1]

Chemical Formula: C₁₀H₁₄N₂O[1]

Molecular Weight: 178.24 g/mol [1]

CAS Number: 65999-78-2[1]

Synthesis of N-(3-amino-4-methylphenyl)propanamide

A logical and efficient synthetic route to N-(3-amino-4-methylphenyl)propanamide involves a two-step process starting from a commercially available precursor, 4-methyl-3-nitroaniline. This strategy involves the acylation of the aniline followed by the reduction of the nitro group.

Sources

An In-depth Technical Guide to N-(3-amino-4-methylphenyl)propanamide: A Key Intermediate in Pharmaceutical Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of N-(3-amino-4-methylphenyl)propanamide, a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth information on its chemical properties, synthesis, and applications.

Compound Overview

N-(3-amino-4-methylphenyl)propanamide is an organic compound featuring a propanamide group attached to a substituted aniline ring. Its specific structure, with an amino and a methyl group on the phenyl ring, makes it a valuable building block in the construction of more complex molecules, particularly active pharmaceutical ingredients (APIs).

| Identifier | Value | Source |

| IUPAC Name | N-(3-amino-4-methylphenyl)propanamide | N/A |

| CAS Number | 65999-78-2 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Predicted Melting Point | ~138.26 °C | [1] |

| Predicted Boiling Point | ~385.9 °C at 760 mmHg | [1] |

The Synthetic Challenge: Regioselectivity

The synthesis of N-(3-amino-4-methylphenyl)propanamide presents a significant chemical challenge: the regioselective acylation of the starting material, 4-methylbenzene-1,3-diamine. This molecule possesses two amino groups with different steric and electronic environments. The amino group at position 3 is less sterically hindered than the one at position 1, which is ortho to the methyl group. However, the electronic effects of the methyl group also influence the nucleophilicity of the amino groups.

Achieving selective acylation at the desired amino group (position 3) is crucial to avoid the formation of undesired isomers and di-acylated byproducts, which would complicate purification and reduce the overall yield.

Synthetic Approach: A Guided Protocol

Materials and Reagents

-

4-methylbenzene-1,3-diamine

-

Propionyl chloride or Propionic anhydride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Experimental Protocol: Selective N-Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylbenzene-1,3-diamine (1.0 equivalent) in an anhydrous aprotic solvent.

-

Base Addition: Add a non-nucleophilic base (1.1 equivalents) to the solution and stir under a nitrogen atmosphere.

-

Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of propionyl chloride (1.0 equivalent) in the same anhydrous solvent via the dropping funnel over 30-60 minutes. The slow addition at low temperature is critical to favor mono-acylation and enhance regioselectivity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate the desired N-(3-amino-4-methylphenyl)propanamide.

Application in Drug Development: A Precursor to Kinase Inhibitors

N-(3-amino-4-methylphenyl)propanamide and its derivatives are crucial intermediates in the synthesis of a class of anticancer drugs known as tyrosine kinase inhibitors (TKIs).[3] These drugs target specific enzymes called tyrosine kinases, which are involved in cellular signaling pathways that can become overactive in cancer cells, leading to uncontrolled cell growth and proliferation.

Notably, this scaffold is a key component in the synthesis of Nilotinib (marketed as Tasigna), a second-generation TKI used to treat chronic myeloid leukemia (CML) in patients who are resistant or intolerant to imatinib.[4][5] The synthesis of Nilotinib involves the coupling of a pyrimidine derivative with an aminosubstituted benzamide, for which N-(3-amino-4-methylphenyl)propanamide serves as a foundational building block.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling N-(3-amino-4-methylphenyl)propanamide and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, the compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

N-(3-amino-4-methylphenyl)propanamide is a chemical intermediate of significant value in the pharmaceutical industry. While its synthesis requires careful control of reaction conditions to achieve the desired regioselectivity, its role as a key building block for potent tyrosine kinase inhibitors like Nilotinib underscores its importance in the development of life-saving cancer therapies. Further research into optimizing its synthesis and exploring its utility in the creation of novel therapeutic agents is an active area of investigation in medicinal chemistry.

References

Sources

- 1. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

Unveiling the Therapeutic Potential of N-(3-amino-4-methylphenyl)propanamide: A Prospective Analysis and Technical Guide

Abstract

N-(3-amino-4-methylphenyl)propanamide is a small molecule featuring a substituted aniline core and a propanamide side chain. While direct biological data for this specific compound is not extensively available in the public domain, its structural motifs are present in a wide array of pharmacologically active agents. This technical guide provides a comprehensive, prospective analysis of the potential biological activities of N-(3-amino-4-methylphenyl)propanamide, drawing upon established structure-activity relationships of analogous compounds. We hypothesize that this molecule may possess anticancer, anti-inflammatory, and antimicrobial properties. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a robust framework for the systematic evaluation of this promising compound. Detailed, field-proven experimental protocols are provided to guide the investigation into its therapeutic potential, underpinned by a rigorous scientific rationale.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Small molecules, by virtue of their synthetic tractability and potential for oral bioavailability, remain a primary focus of drug discovery efforts. N-(3-amino-4-methylphenyl)propanamide presents an intriguing scaffold for investigation. Its constituent parts, a substituted aniline and a propanamide moiety, are prevalent in numerous FDA-approved drugs and clinical candidates.

Aniline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[1][2] The nature and position of substituents on the aniline ring significantly influence the pharmacological profile of these molecules.[1][3] Similarly, the propanamide functional group is a key feature in a variety of bioactive compounds, contributing to their pharmacokinetic and pharmacodynamic properties.[4][5] Derivatives of propanamide have been investigated for their anti-inflammatory, analgesic, and anticonvulsant activities.[4][6]

Given the established bioactivity of these structural components, it is reasonable to postulate that N-(3-amino-4-methylphenyl)propanamide may exhibit a range of therapeutically relevant properties. This guide will explore the following potential activities in detail:

-

Anticancer Activity: Based on the known cytotoxic effects of certain aniline and phenylacetamide derivatives.[7][8][9]

-

Anti-inflammatory Activity: Drawing parallels with phenylpropanoids and other propanamide-containing anti-inflammatory agents.[10][11][12][13][14]

-

Antimicrobial Activity: Considering the well-documented antimicrobial properties of various aniline and N-phenylamide derivatives.[15][16][17][18]

This document will provide the theoretical framework and practical methodologies to systematically investigate these hypotheses.

Potential Biological Activity: A Deep Dive

Anticancer Potential

Rationale: The N-phenylamide scaffold is a common feature in a number of anticancer agents.[7][8] The cytotoxicity of such compounds is often attributed to their ability to interfere with key cellular processes in cancer cells, such as cell proliferation and survival signaling pathways.[19] For instance, some phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines.[7] The substitution pattern on the phenyl ring can significantly impact the potency and selectivity of these compounds.[8]

Proposed Mechanism of Action: While the precise mechanism for N-(3-amino-4-methylphenyl)propanamide is unknown, it could potentially act through various pathways common to cytotoxic aniline derivatives, such as the induction of apoptosis. This could be initiated by cellular stress, leading to the activation of the intrinsic apoptosis pathway.

Caption: Proposed intrinsic apoptosis pathway induced by N-(3-amino-4-methylphenyl)propanamide.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of N-(3-amino-4-methylphenyl)propanamide against a panel of human cancer cell lines.

-

Cell Culture:

-

Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).

-

Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Preparation:

-

Prepare a stock solution of N-(3-amino-4-methylphenyl)propanamide in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

-

Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for treatment.

-

-

MTT Assay:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Data Presentation:

| Compound | Cell Line | IC50 (µM) |

| N-(3-amino-4-methylphenyl)propanamide | MCF-7 | Experimental Value |

| A549 | Experimental Value | |

| HCT116 | Experimental Value | |

| MCF-10A | Experimental Value | |

| Doxorubicin (Positive Control) | MCF-7 | Reference Value |

Anti-inflammatory Potential

Rationale: Phenylpropanoids are a class of natural products known to possess anti-inflammatory properties.[10][12][13][14] The core structure of N-(3-amino-4-methylphenyl)propanamide shares similarities with the phenylpropanoid scaffold. Additionally, some propanamide derivatives have been reported as anti-inflammatory agents.[5] Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.

Proposed Mechanism of Action: A key mechanism in inflammation is the production of pro-inflammatory mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. The expression of iNOS is often regulated by the NF-κB signaling pathway. N-(3-amino-4-methylphenyl)propanamide could potentially exert its anti-inflammatory effects by inhibiting this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by N-(3-amino-4-methylphenyl)propanamide.

Experimental Protocol: In Vitro Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of the test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of N-(3-amino-4-methylphenyl)propanamide for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

-

-

Nitrite Determination (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

-

Cell Viability Assay (MTT):

-

Perform an MTT assay on the remaining cells in the plate to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Data Presentation:

| Compound | Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |

| N-(3-amino-4-methylphenyl)propanamide | 1 | Experimental Value | Experimental Value |

| 10 | Experimental Value | Experimental Value | |

| 50 | Experimental Value | Experimental Value | |

| 100 | Experimental Value | Experimental Value | |

| L-NAME (Positive Control) | 100 | Reference Value | Reference Value |

Antimicrobial Potential

Rationale: The aniline and N-phenylamide moieties are present in various antimicrobial agents.[1][15][16] The mechanism of action for such compounds can vary, but they often disrupt essential bacterial processes. For example, some sulfonamides, which are structurally related to aniline derivatives, act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[16]

Proposed Mechanism of Action: The antimicrobial activity of N-(3-amino-4-methylphenyl)propanamide could stem from its ability to disrupt the bacterial cell membrane integrity or inhibit essential enzymes involved in bacterial metabolism.

Caption: Experimental workflow for determining the antimicrobial activity of N-(3-amino-4-methylphenyl)propanamide.

Experimental Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the test compound.

-

Microorganism Strains:

-

Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

-

Inoculum Preparation:

-

Grow the microbial strains in the appropriate broth overnight.

-

Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in a 96-well microtiter plate.

-

-

Broth Microdilution Assay:

-

Prepare two-fold serial dilutions of N-(3-amino-4-methylphenyl)propanamide in the appropriate broth in a 96-well plate.

-

Add the prepared microbial inoculum to each well.

-

Include a growth control (no compound), a sterility control (no inoculum), and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubate the plates at 37°C for 24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

MBC/MFC Determination:

-

Take an aliquot from the wells with no visible growth and plate it on agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

-

Data Presentation:

| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| N-(3-amino-4-methylphenyl)propanamide | S. aureus | Experimental Value | Experimental Value |

| E. coli | Experimental Value | Experimental Value | |

| P. aeruginosa | Experimental Value | Experimental Value | |

| C. albicans | Experimental Value | Experimental Value | |

| Ciprofloxacin (Positive Control) | E. coli | Reference Value | Reference Value |

| Fluconazole (Positive Control) | C. albicans | Reference Value | Reference Value |

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit prospective, analysis of the potential biological activities of N-(3-amino-4-methylphenyl)propanamide. Based on a thorough review of the structure-activity relationships of analogous aniline and propanamide derivatives, we have proposed that this compound warrants investigation for its potential anticancer, anti-inflammatory, and antimicrobial properties.

The detailed experimental protocols provided herein offer a clear and robust roadmap for the systematic evaluation of these hypotheses. Successful demonstration of activity in the described in vitro assays would provide a strong foundation for further preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and mechanism of action elucidation. The synthesis and evaluation of a focused library of analogs of N-(3-amino-4-methylphenyl)propanamide would also be a logical next step to establish a clear structure-activity relationship and optimize for potency and selectivity.

It is our hope that this guide will serve as a valuable resource for the scientific community and stimulate further research into the therapeutic potential of this and related chemical scaffolds.

References

- Tyagi, A. (2025). Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32.

- Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening, 24(2), 220-232.

-

Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure | Request PDF. ResearchGate. Available at: [Link]

- Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. In Vivo, 28(4), 477-486.

-

Scheme 7: (A) Known biological activities related to aniline derivatives. ResearchGate. Available at: [Link]

- N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry Letters, 18(15), 4384-4387.

-

propanamide - Solubility of Things. Available at: [Link]

- Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1214013.

- Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules, 27(19), 6529.

- Fadilah, F., et al. (2017). Phenylpropanoids, eugenol scaffold, and its derivatives as anticancer. Asian Journal of Pharmaceutical and Clinical Research, 10(3), 1-5.

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 27(19), 6529.

- Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Letters in Applied Microbiology, 74(3), 377-384.

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 15(4), 715–723.

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(3), 214–221.

- Plant phenylpropanoids as emerging anti-inflammatory agents. Oxidative Medicine and Cellular Longevity, 2011, 652542.

- Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics as novel antimicrobial agents and biofilm inhibitors. RSC Advances, 9(4), 2055-2065.

-

New antiinflammatory agents. 2. 5-Phenyl-3H-imidazo[4,5-c][1][4]naphthyridin-4(5H)-ones. Journal of Medicinal Chemistry, 35(15), 2863-2870.

- 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 56(17), 6845–6859.

- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 856932.

-

Propanamide. Wikipedia. Available at: [Link]

-

Plant Phenylpropanoids as Emerging Anti-Inflammatory Agents | Request PDF. ResearchGate. Available at: [Link]

-

(PDF) Phenylpropanoids, eugenol scaffold, and its derivatives as anticancer. ResearchGate. Available at: [Link]

- A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459–1481.

- In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. Antibiotics, 11(1), 103.

-

Structure Activity Relationships. Drug Design Org. Available at: [Link]

- A review on anti-inflammatory activity of phenylpropanoids found in essential oils. Molecules, 19(2), 1459-1481.

- Prostamides (prostaglandin-ethanolamides) and their pharmacology. British Journal of Pharmacology, 152(5), 615–625.

- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)

- Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. RSC Medicinal Chemistry, 13(10), 1279–1288.

- Synthesis of 3-((4-Hydroxyphenyl)amino)

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.stmjournals.com [journals.stmjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 10. Plant phenylpropanoids as emerging anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New antiinflammatory agents. 2. 5-Phenyl-3H-imidazo[4,5-c][1,8]naphthyridin-4(5H)-ones: a new class of nonsteroidal antiinflammatory agents with potent activity like glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review on anti-inflammatory activity of phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics as novel antimicrobial agents and biofilm inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Quantitative structure-cytotoxicity relationship of phenylpropanoid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Propanamide Scaffold: A Versatile Core in Modern Drug Discovery — A Technical Guide to N-(3-amino-4-methylphenyl)propanamide Derivatives and Analogs

Abstract

The N-phenylpropanamide scaffold represents a privileged structure in medicinal chemistry, serving as the foundational core for a multitude of biologically active agents across diverse therapeutic areas. This technical guide provides an in-depth exploration of N-(3-amino-4-methylphenyl)propanamide, its derivatives, and its analogs. While direct literature on the title compound is sparse, this guide synthesizes information from closely related structures to present a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, structure-activity relationships (SAR), and the pharmacological significance of this chemical class, with a focus on its applications in analgesia, oncology, and neurology. This document aims to serve as a foundational resource, explaining the causal relationships behind synthetic strategies and the rationale for analog design, thereby empowering researchers to navigate and innovate within this promising chemical space.

Introduction: The Significance of the N-Phenylpropanamide Core

The N-phenylpropanamide moiety is a cornerstone of numerous blockbuster drugs and clinical candidates. Its prevalence stems from a combination of favorable properties: metabolic stability, the ability to engage in crucial hydrogen bonding interactions with biological targets, and a synthetically tractable framework that allows for extensive chemical modification. The core structure, characterized by a phenyl ring linked via an amide to a propanoyl group, provides a rigid backbone that can be strategically decorated with various functional groups to modulate pharmacokinetic and pharmacodynamic properties.

The specific focus of this guide, N-(3-amino-4-methylphenyl)propanamide, introduces two key substituents on the phenyl ring: a 3-amino group and a 4-methyl group. These additions are not trivial; the amino group offers a vector for further chemical elaboration and can act as a hydrogen bond donor or acceptor, significantly influencing target binding. The methyl group, in the para position to the amino group, can impact metabolism, lipophilicity, and steric interactions within a binding pocket. Understanding the interplay of these features is crucial for the rational design of novel therapeutics.

Synthetic Strategies for the N-(3-amino-4-methylphenyl)propanamide Scaffold

A robust and versatile synthetic route is paramount for exploring the chemical space around a core scaffold. Based on established methodologies for analogous anilides, two primary retrosynthetic pathways emerge for the synthesis of N-(3-amino-4-methylphenyl)propanamide.

Pathway A: Reductive Amination of a Nitro Precursor

This is a widely employed and reliable method that involves the late-stage introduction of the crucial 3-amino group. The causality behind this choice lies in the robustness of the nitro group throughout various chemical transformations and its clean conversion to an amine.

Experimental Protocol: Synthesis of N-(3-amino-4-methylphenyl)propanamide via Pathway A

-

Step 1: Acylation of 4-methyl-3-nitroaniline.

-

To a stirred solution of 4-methyl-3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add propanoyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The use of propanoyl chloride is a direct method for introducing the propanamide moiety; alternatively, propanoic anhydride can be used, sometimes with a catalytic amount of a strong acid.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

-

Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-methyl-3-nitrophenyl)propanamide.

-

-

Step 2: Reduction of the Nitro Group.

-

Dissolve the N-(4-methyl-3-nitrophenyl)propanamide (1.0 eq) in a protic solvent like ethanol or methanol.

-

Add a catalyst, such as palladium on carbon (10 mol%) or Raney nickel.[1][2] The choice of catalyst is critical; palladium is highly efficient, while Raney nickel offers a cost-effective alternative.

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours. Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction.[1][2]

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the target compound, N-(3-amino-4-methylphenyl)propanamide.

-

Pathway B: Selective Acylation of a Diamine

This pathway involves the selective acylation of one of two amino groups on a phenylenediamine precursor. The challenge and key to success in this route is achieving mono-acylation and directing the acylation to the desired amino group.

Experimental Protocol: Synthesis of N-(3-amino-4-methylphenyl)propanamide via Pathway B

-

Step 1: Synthesis of 4-methyl-1,3-phenylenediamine.

-

This precursor can be synthesized by the reduction of 2-methyl-5-nitroaniline.

-

-

Step 2: Selective N-acylation.

-

Dissolve 4-methyl-1,3-phenylenediamine (1.0 eq) in a solvent system that can modulate the reactivity of the amino groups, such as an aqueous/organic biphasic system or a protic solvent at low temperature.

-

The selectivity of acylation can be influenced by steric hindrance and the electronic properties of the amino groups. The 3-amino group is generally more sterically accessible than the 1-amino group.

-

Slowly add propanoyl chloride or propanoic anhydride (0.9-1.0 eq) at a low temperature (e.g., -10 °C to 0 °C) to favor mono-acylation.[3][4] The use of slightly less than one equivalent of the acylating agent is a common strategy to minimize di-acylation.

-

Careful control of pH and temperature is crucial to achieve the desired regioselectivity.

-

Work-up and purification would be similar to Pathway A, likely requiring careful chromatographic separation to isolate the desired isomer from the starting diamine and any di-acylated byproducts.

-

Diagram of Synthetic Pathways

Caption: N-phenylpropanamide derivatives as kinase hinge-binders.

Analogs Targeting Neurodegenerative Diseases

The N-phenylpropanamide scaffold has also been explored for its potential in treating neurodegenerative diseases. For instance, derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is implicated in pain and neuroinflammation. [5]Extensive SAR studies on this series have revealed that modifications to the N-phenylpropanamide portion of the molecule can significantly enhance potency and selectivity. [5] While not directly targeting neurodegeneration, the modulation of pathways involved in neuroinflammation and neuronal excitotoxicity is a key therapeutic strategy. The adaptability of the N-phenylpropanamide scaffold makes it a promising starting point for the development of novel agents targeting receptors and enzymes implicated in diseases like Alzheimer's and Parkinson's. [6][7]

Structure-Activity Relationship (SAR) Insights

| Modification Site | Observation | Inferred Rationale | Representative Data (Example Target) |

| 3-Amino Group | Derivatization (e.g., sulfonylation, further acylation) can modulate activity. | The amino group is a key interaction point (H-bond donor/acceptor) and a handle for introducing new pharmacophoric elements. | In TRPV1 antagonists, a methylsulfonylamino group at a similar position is crucial for high potency. [5] |

| 4-Methyl Group | Replacement with other alkyl groups or halogens can fine-tune lipophilicity and steric interactions. | This position can influence metabolic stability (cytochrome P450 interactions) and fit within hydrophobic sub-pockets of the target protein. | In fentanyl analogs, methyl substitution on the piperidine ring dramatically affects potency. [8] |

| Propanamide Chain | Altering the length or introducing chirality can significantly impact potency. | The amide bond and its orientation are critical for target engagement. The length of the alkyl chain affects the positioning of the N-phenyl ring. | Stereoisomers of ohmefentanyl show vast differences in analgesic activity. [9] |

| N-Phenyl Ring | Substitution with electron-withdrawing or -donating groups, or replacement with heterocycles, can alter target selectivity and potency. | Modifies the electronic properties of the amide and allows for exploration of different binding pockets. | In kinase inhibitors, replacing the phenyl ring with a pyrimidine or indazole is a common strategy to enhance hinge binding. [10][11] |

Future Directions and Conclusion

The N-(3-amino-4-methylphenyl)propanamide scaffold stands as a promising, yet underexplored, platform for the development of novel therapeutic agents. This technical guide has synthesized information from related chemical series to provide a foundational understanding of its synthesis, potential biological applications, and guiding principles for analog design.

The key takeaways for researchers are:

-

Synthetic Accessibility: The core structure is readily accessible through well-established synthetic routes, allowing for the rapid generation of diverse chemical libraries.

-

Proven Pharmacophore: The broader N-phenylpropanamide class has a proven track record in drug discovery, validating its potential for interacting with a wide range of biological targets.

-

Tunable Properties: The scaffold offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic exploration of derivatives of N-(3-amino-4-methylphenyl)propanamide against various target classes, particularly kinases, ion channels, and G-protein coupled receptors. By leveraging the insights outlined in this guide, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

- CN104910038A - 3-Amino-4-methoxy acetanilide (II)

- Application of 2,2-Dimethyl-N-phenylpropanamide Derivatives in Analgesic Research - Benchchem. (URL not available)

-

How can I prepare 3-amino-4-methoxy acetanilide? - ResearchGate. [Link]

-

Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PubMed Central. [Link]

-

Synthesis of 3-amino-4-methoxyacetanilide - PrepChem.com. [Link]

- CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google P

-

Preparation of 3-amino-4-methoxy-acetanilide from 3-nitro-4-methoxy-acetanilide by catalytic hydrogenation - ResearchGate. [Link]

- Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)

-

2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC - PubMed Central. [Link]

- CN101704764A - Method for producing 3-acetylaminoaniline - Google P

-

Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed. [Link]

- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (URL not available)

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

-

N-[3-(diethylamino)-4-methylphenyl]propanamide - PubChem. [Link]

-

Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines | Journal of the American Chemical Society. [Link]

-

Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC. [Link]

-

Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - PubMed Central. [Link]

-

Synthesis of 3-amino-4-methylphenol - PrepChem.com. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. [Link]

-

N-[3-amino-4-(aminomethyl)phenyl]acetamide | C9H13N3O | CID - PubChem - NIH. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. [Link]

-

N-(3-Amino-4-methylphenyl)butanamide | C11H16N2O | CID 17607915 - PubChem. [Link]

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - NIH. [Link]

-

Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule - ResearchGate. [Link]

-

14-3-3 Proteins: Novel Pharmacological Targets in Neurodegenerative Diseases - PMC. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE - Semantic Scholar. [Link]

-

Acetamide, N-(3-amino-4-methylphenyl)- | SIELC - SIELC Technologies. [Link]

-

Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca - Semantic Scholar. [Link]

-

3-(4-ethylanilino)-N-(4-methylphenyl)propanamide | C18H22N2O | CID 109034343 - PubChem. [Link]

-

N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem - NIH. [Link]

-

6 Synthesis of N-Alkyl Amino Acids - Monash. [Link]

Sources

- 1. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 14-3-3 Proteins: Novel Pharmacological Targets in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-amino-4-methylphenyl)propanamide: A Technical Guide to Investigating its Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have emerged as a significant class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.[1][2] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control with a low risk of hypoglycemia.[3][4] This in-depth technical guide explores the potential of a novel small molecule, N-(3-amino-4-methylphenyl)propanamide, as a DPP-4 inhibitor. While direct evidence of its efficacy is yet to be established in peer-reviewed literature, its structural characteristics suggest it as a candidate for investigation. This document provides a comprehensive framework for researchers, outlining the theoretical basis, key experimental protocols, and in silico evaluation strategies necessary to thoroughly assess its therapeutic potential.

The Rationale for DPP-4 Inhibition in Type 2 Diabetes

DPP-4 is a serine protease ubiquitously expressed on the surface of various cell types.[5] Its primary role in glucose homeostasis is the rapid inactivation of incretin hormones.[6][7] Incretins, released from the gut in response to food intake, potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2][8] In individuals with type 2 diabetes, the incretin effect is diminished. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to:

-

Enhanced Glucose-Dependent Insulin Secretion: Stimulation of insulin release from pancreatic β-cells when blood glucose levels are elevated.[3]

-

Suppressed Glucagon Secretion: Reduction of glucagon release from pancreatic α-cells, which in turn decreases hepatic glucose production.[1][3]

-

Potential β-Cell Preservation: Some studies in animal models suggest that prolonged incretin action may have beneficial effects on β-cell mass and function.[9]

The exploration of novel small molecules, such as N-(3-amino-4-methylphenyl)propanamide, is driven by the continuous search for DPP-4 inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles.

Characterization of N-(3-amino-4-methylphenyl)propanamide

A thorough understanding of the candidate molecule is the foundational step in its evaluation.

| Property | Value | Source |

| Molecular Formula | C10H14N2O | [10] |

| Molecular Weight | 178.24 g/mol | [10] |

| CAS Number | 65999-78-2 | [10] |

| Predicted Boiling Point | ~385.9° C at 760 mmHg | [10] |

| Predicted Melting Point | 138.26° C | [10] |

| InChI | InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) | [10] |

Note: Physicochemical properties are predicted and should be experimentally verified.

The synthesis of N-(3-amino-4-methylphenyl)propanamide would likely involve the acylation of 3-amino-4-methylaniline with propanoyl chloride or a related activated propanoyl derivative. The purity and structural integrity of the synthesized compound must be rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding with biological assays.

In Silico Evaluation: Predicting Interaction with DPP-4

Molecular docking serves as a crucial initial step to predict the binding affinity and mode of interaction between N-(3-amino-4-methylphenyl)propanamide and the active site of the DPP-4 enzyme.[11][12] This computational approach can provide valuable insights into the potential inhibitory activity and guide further experimental work.

Molecular Docking Workflow

A typical molecular docking workflow would involve the following steps:

-

Preparation of the Receptor: Obtain the 3D crystal structure of human DPP-4 from a protein database (e.g., PDB ID: 4A5S).[5] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues in the active site.

-

Ligand Preparation: Generate the 3D structure of N-(3-amino-4-methylphenyl)propanamide. Optimize its geometry and assign partial charges using a suitable force field.

-

Docking Simulation: Utilize molecular docking software (e.g., GOLD) to predict the binding poses of the ligand within the DPP-4 active site.[5] The active site can be defined as a sphere around a co-crystallized known inhibitor.

-

Analysis of Results: Analyze the predicted binding poses based on scoring functions that estimate the binding affinity. Key interactions to investigate include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with critical amino acid residues in the DPP-4 active site, such as Arg125, Glu205, Glu206, Tyr547, Tyr662, and Tyr666.[6]

Caption: In Silico Molecular Docking Workflow.

In Vitro Assessment of DPP-4 Inhibition

Experimental validation of the inhibitory potential of N-(3-amino-4-methylphenyl)propanamide is essential. A continuous kinetic fluorometric assay is a standard method for this purpose.[13][14]

Principle of the Fluorometric Assay

The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[14] Upon cleavage by DPP-4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the DPP-4 activity. A potential inhibitor will reduce the rate of AMC release.

Step-by-Step Experimental Protocol

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as Tris-HCl (50 mM, pH 8.0).[13]

-

DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme in the assay buffer to a final concentration of approximately 1.73 mU/mL.[13]

-

Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute it in the assay buffer to a final concentration of 200 µM.[13]

-

Test Compound: Prepare a stock solution of N-(3-amino-4-methylphenyl)propanamide in DMSO. Create a series of dilutions to determine the IC50 value.

-

Positive Control: Use a known DPP-4 inhibitor, such as sitagliptin, for comparison.

-

-

Assay Procedure (96-well plate format):

-

Add 26 µL of the test compound dilutions (or positive control/DMSO for controls) to the wells.[13]

-

Add 24 µL of the DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.[13]

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.[13]

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for 15-30 minutes at 37°C.[13]

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Sources

- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 3. droracle.ai [droracle.ai]

- 4. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. labsolu.ca [labsolu.ca]

- 11. Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation [mdpi.com]

- 12. Molecular docking studies and 2D analyses of DPP-4 inhibitors as candidates in the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 14. oatext.com [oatext.com]

A Technical Guide to the Synthesis of N-(3-amino-4-methylphenyl)propanamide from 4-methyl-3-nitroaniline

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient two-step synthesis for N-(3-amino-4-methylphenyl)propanamide, a valuable building block in pharmaceutical and materials science. The synthesis commences with the selective reduction of the nitro group in 4-methyl-3-nitroaniline to yield the key intermediate, 4-methylbenzene-1,3-diamine. This is followed by a regioselective acylation of the diamine to afford the final product. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines critical safety and handling procedures. The causality behind experimental choices, such as catalyst selection and control of reaction parameters to ensure selectivity, is thoroughly explained. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented synthetic methodology.

Introduction

N-(3-amino-4-methylphenyl)propanamide is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of various complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. Its structure, featuring a reactive primary amine and an amide linkage, allows for diverse downstream functionalization. The synthetic route described herein starts from the readily available precursor, 4-methyl-3-nitroaniline, and proceeds through a logical and high-yielding pathway. This guide emphasizes scientific integrity, providing detailed protocols that are self-validating and grounded in established chemical principles.

Overall Synthetic Pathway

The synthesis is a two-stage process designed for efficiency and selectivity. The first stage involves the reduction of a nitro group, and the second stage is a selective acylation reaction.

Caption: Overall two-step synthesis workflow.

Part 1: Reduction of 4-Methyl-3-Nitroaniline

The initial and critical step is the chemoselective reduction of the nitro group of 4-methyl-3-nitroaniline to an amine, yielding 4-methylbenzene-1,3-diamine.

Mechanistic Overview & Rationale

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[1][2] While several methods exist, including metal-acid reductions (e.g., Sn/HCl, Fe/HCl), catalytic hydrogenation is often preferred in laboratory and industrial settings for its cleanliness, high yields, and avoidance of stoichiometric metallic waste streams.[3]

In this procedure, palladium on carbon (Pd/C) is employed as the catalyst with hydrogen gas (H₂) as the reductant. The mechanism involves the adsorption of the nitro compound and molecular hydrogen onto the palladium surface. On the catalyst surface, H₂ is cleaved into reactive hydrogen atoms, which then sequentially reduce the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine.[1][3]

The choice of a catalyst like Pd/C is crucial for achieving high efficiency and selectivity. Other functionalities, if present, can sometimes be reduced under hydrogenation conditions, but the nitro group is particularly susceptible, allowing for a highly selective transformation under controlled conditions.[4]

Detailed Experimental Protocol: Catalytic Hydrogenation

Warning: This procedure involves hydrogen gas, which is highly flammable and can form explosive mixtures with air. The starting material, 4-methyl-3-nitroaniline, is toxic.[5][6][7][8][9] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5][7]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 4-Methyl-3-nitroaniline | 152.15 | 10.0 g | 65.7 |

| Palladium on Carbon (10 wt%) | N/A | 0.5 g | N/A |

| Ethanol (or Ethyl Acetate) | 46.07 | 200 mL | N/A |

| Hydrogen Gas (H₂) | 2.02 | ~3 atm (balloon) | Excess |

Procedure:

-

Setup: To a 500 mL hydrogenation flask or a suitable Parr shaker vessel, add 4-methyl-3-nitroaniline (10.0 g, 65.7 mmol) and the solvent (200 mL of ethanol or ethyl acetate).

-

Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g) to the flask under a gentle stream of nitrogen or argon to prevent ignition of the dry catalyst in air.

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction: Pressurize the vessel with hydrogen (typically 3-4 atm or using a balloon-filled setup for atmospheric pressure) and begin vigorous stirring. The reaction is typically exothermic.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is generally complete within 2-4 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry in the air. Quench the filter cake with water immediately after filtration.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is 4-methylbenzene-1,3-diamine.[10][11] The product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent system like toluene/heptane if necessary.

Characterization of 4-Methylbenzene-1,3-diamine

| Property | Value | Source |

| Appearance | White to pinkish solid | [11] |

| Molecular Formula | C₇H₁₀N₂ | [10] |

| Molar Mass | 122.17 g/mol | [10][11] |

| Melting Point | 99 °C | [11] |

Part 2: Selective Acylation of 4-Methylbenzene-1,3-diamine

The second step involves the selective N-acylation of 4-methylbenzene-1,3-diamine with propanoyl chloride to form the target molecule, N-(3-amino-4-methylphenyl)propanamide.

Principles of Selective Acylation

Achieving mono-acylation of a diamine can be challenging as di-acylation is a common side reaction.[12] In the case of 4-methylbenzene-1,3-diamine, the two amino groups exhibit different reactivity due to steric and electronic effects.

Caption: Factors influencing regioselective acylation.

The amino group at the C1 position is sterically less hindered compared to the amino group at the C3 position, which is ortho to the bulky methyl group. Therefore, an acylating agent like propanoyl chloride will preferentially react with the more accessible C1-amino group. By controlling the stoichiometry (using approximately one equivalent of the acylating agent) and reaction temperature, the formation of the di-acylated byproduct can be minimized.

Detailed Experimental Protocol: N-Acylation

Warning: Propanoyl chloride is a corrosive, flammable, and lachrymatory liquid that reacts violently with water.[13][14][15][16][17] This procedure must be performed in a dry apparatus within a fume hood. Wear appropriate PPE.[13][15]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 4-Methylbenzene-1,3-diamine | 122.17 | 7.0 g | 57.3 |

| Propanoyl Chloride | 92.52 | 5.4 g (4.9 mL) | 58.4 |

| Triethylamine (or Pyridine) | 101.19 | 8.7 g (12.0 mL) | 85.9 |

| Dichloromethane (DCM) | 84.93 | 150 mL | N/A |

Procedure:

-

Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylbenzene-1,3-diamine (7.0 g, 57.3 mmol) and triethylamine (12.0 mL, 85.9 mmol) in dichloromethane (150 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Dissolve propanoyl chloride (4.9 mL, 58.4 mmol) in 20 mL of dichloromethane and add it to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred diamine solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction by TLC until the starting diamine is consumed.

-

Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure N-(3-amino-4-methylphenyl)propanamide.

Characterization of N-(3-amino-4-methylphenyl)propanamide

| Property | Value |

| Appearance | Off-white to light brown solid |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molar Mass | 178.23 g/mol |

| Expected Yield | 75-85% |

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to produce N-(3-amino-4-methylphenyl)propanamide from 4-methyl-3-nitroaniline. The key to this successful synthesis lies in the clean and high-yielding catalytic hydrogenation for the nitro reduction and the controlled, regioselective acylation of the resulting diamine intermediate. By carefully following the outlined protocols and adhering to the specified safety precautions, researchers can obtain the target compound in high purity and good yield, suitable for further applications in drug discovery and materials development.

References

-

Safety Data Sheet: 4-Methyl-3-nitroaniline - Carl ROTH. (URL: [Link])

-

Common Name: PROPIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])

-

Safety Data Sheet: 4-Methyl-3-nitroaniline - Carl ROTH. (URL: [Link])

-

PROPIONYL CHLORIDE 98% EXTRA PURE MSDS - Loba Chemie. (URL: [Link])

-

Material Safety Data Sheet - Propionyl chloride, 98% - Cole-Parmer. (URL: [Link])

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. (URL: [Link])

-

SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

Calculated energy profiles for nitrobenzene hydrogenation to aniline on... - ResearchGate. (URL: [Link])

-

Optimization of reaction conditions for hydrogenation of p-nitroaniline a - ResearchGate. (URL: [Link])

-

Hydrogenation of nitrobenzene to aniline over Ru/C catalysts reaction... - ResearchGate. (URL: [Link])

-

Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - PMC. (URL: [Link])

-

Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (URL: [Link])

-

4-METHYLBENZENE-1,3-DIAMINE | CAS 95-80-7 - Matrix Fine Chemicals. (URL: [Link])

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

-

Selective mono-acylation of meso- and C 2-symmetric 1,3- and 1,4-diols - ResearchGate. (URL: [Link])

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]